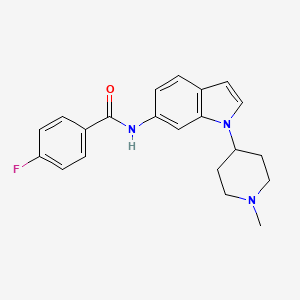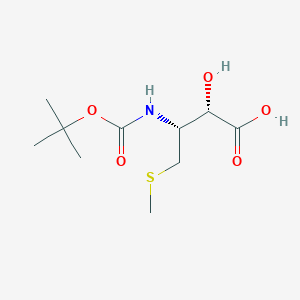
(3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring a pyrrolidine ring substituted with a tert-butyl group and a fluorophenyl group, makes it a valuable molecule for studying stereochemistry and its effects on biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl bromide in the presence of a base to facilitate the alkylation of the pyrrolidine ring.
Addition of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halides and organometallic reagents are often employed under various conditions, such as in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful for studying enzyme-substrate interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-(tert-Butyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-1-(tert-Butyl)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-1-(tert-Butyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in (3S,4R)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid imparts unique electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C15H20FNO2 |
|---|---|
Molecular Weight |
265.32 g/mol |
IUPAC Name |
(3S,4R)-1-tert-butyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H20FNO2/c1-15(2,3)17-8-12(13(9-17)14(18)19)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 |
InChI Key |
AIZHKYUBIMPAHS-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12940884.png)
![1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12940885.png)
![(2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12940886.png)







